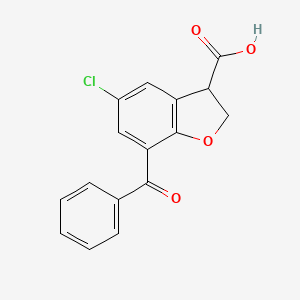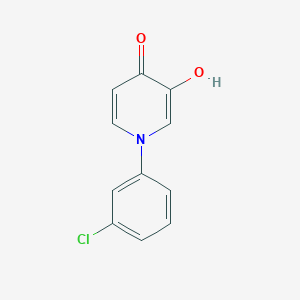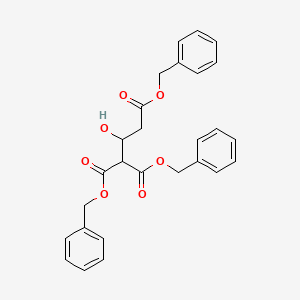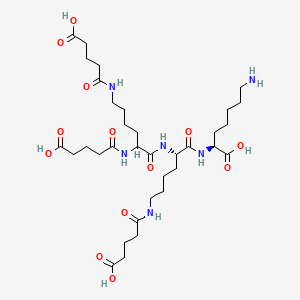
5,5'-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid) is a complex organic compound that features multiple functional groups, including amino, carboxyl, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired configuration and purity of the final product. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for amino groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonyl groups could yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites. It could also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its multiple functional groups could allow it to interact with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
- 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C34H58N6O13 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
(2S)-7-amino-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]heptanoic acid |
InChI |
InChI=1S/C34H58N6O13/c35-20-5-1-2-13-25(34(52)53)40-33(51)24(12-4-7-22-37-27(42)15-9-18-30(46)47)39-32(50)23(38-28(43)16-10-19-31(48)49)11-3-6-21-36-26(41)14-8-17-29(44)45/h23-25H,1-22,35H2,(H,36,41)(H,37,42)(H,38,43)(H,39,50)(H,40,51)(H,44,45)(H,46,47)(H,48,49)(H,52,53)/t23?,24-,25-/m0/s1 |
Clé InChI |
OXIRSTIOIDXXHG-DJHGOXGWSA-N |
SMILES isomérique |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
SMILES canonique |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
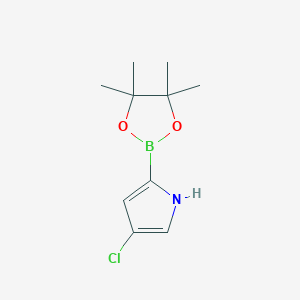
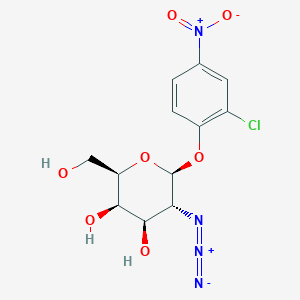
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)

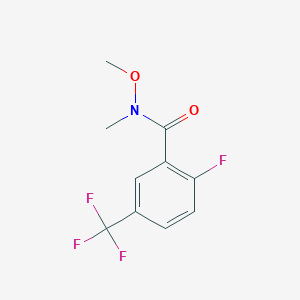


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
